N-(3-CHLORO-4-METHYLPHENYL)-2-METHYL-5-OXO-4H,5H,6H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE
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Overview
Description
N-(3-Chloro-4-methylphenyl)-2-methyl-5-oxo-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide is a complex organic compound featuring a triazolopyrimidine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chloro-4-methylphenyl)-2-methyl-5-oxo-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide typically involves multi-step reactions. One common method includes the reaction of 3-chloro-4-methylaniline with ethyl acetoacetate to form an intermediate, which is then cyclized with hydrazine hydrate to yield the triazolopyrimidine core
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(3-Chloro-4-methylphenyl)-2-methyl-5-oxo-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles like sodium azide or thiols in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups .
Scientific Research Applications
N-(3-Chloro-4-methylphenyl)-2-methyl-5-oxo-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a CDK2 inhibitor, which is crucial in cell cycle regulation.
Medicine: Explored for its anticancer properties, particularly against breast and colon cancer cell lines.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of CDK2 (Cyclin-Dependent Kinase 2). CDK2 is involved in cell cycle regulation, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells. The compound binds to the active site of CDK2, preventing its interaction with cyclin A2, which is necessary for its activity .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another CDK2 inhibitor with a similar core structure.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Shares the triazolopyrimidine scaffold and exhibits similar biological activities.
Uniqueness
N-(3-Chloro-4-methylphenyl)-2-methyl-5-oxo-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity towards CDK2. This makes it a promising candidate for further development as an anticancer agent .
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-methyl-5-oxo-6,7-dihydro-4H-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN5O2/c1-7-3-4-9(5-10(7)15)17-13(22)11-6-12(21)18-14-16-8(2)19-20(11)14/h3-5,11H,6H2,1-2H3,(H,17,22)(H,16,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXMQJKAHXPINMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2CC(=O)NC3=NC(=NN23)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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